molecular formula C8H15NO2 B13618917 4,6-Dimethylpiperidine-3-carboxylic acid

4,6-Dimethylpiperidine-3-carboxylic acid

Cat. No.: B13618917
M. Wt: 157.21 g/mol
InChI Key: ZKTHEMWRLUCOGJ-UHFFFAOYSA-N
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Description

4,6-Dimethylpiperidine-3-carboxylic acid is an organic compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 4th and 6th positions and a carboxylic acid group at the 3rd position on the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4,6-dimethyl-2-piperidone, the compound can be synthesized through a series of reduction and cyclization reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4,6-Dimethylpiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dimethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring with one nitrogen atom.

    4-Methylpiperidine: Similar structure but with only one methyl group.

    3-Carboxypiperidine: Contains a carboxylic acid group but lacks the methyl groups.

Uniqueness

4,6-Dimethylpiperidine-3-carboxylic acid is unique due to the presence of both methyl groups and the carboxylic acid group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4,6-dimethylpiperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-5-3-6(2)9-4-7(5)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)

InChI Key

ZKTHEMWRLUCOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NCC1C(=O)O)C

Origin of Product

United States

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